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2-Hydroxyethyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate

Epoxy-amine coatings UV photodegradation Tensile strength retention

2-Hydroxyethyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate, commercially known as Tinuvin 1130 or UV-1130 (CAS 104810-48-2), is a liquid hydroxyphenyl-benzotriazole (HPBT) UV absorber designed for high-durability industrial and automotive coatings. Unlike many solid benzotriazoles, it exists as a viscous liquid (dynamic viscosity: 7400 mPa·s at 20 °C; density: 1.17 g/cm³), which facilitates direct incorporation into both solvent-borne and water-borne formulations without additional dispersion steps.

Molecular Formula C21H25N3O4
Molecular Weight 383.4 g/mol
Cat. No. B12328831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
Molecular FormulaC21H25N3O4
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=CC(=C1)CCC(=O)OCCO)N2N=C3C=CC=CC3=N2)O
InChIInChI=1S/C21H25N3O4/c1-21(2,3)15-12-14(8-9-19(26)28-11-10-25)13-18(20(15)27)24-22-16-6-4-5-7-17(16)23-24/h4-7,12-13,25,27H,8-11H2,1-3H3
InChIKeyXCTSUFSXBWQDBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-Hydroxyethyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate and Why It Matters for Industrial Coating Procurement


2-Hydroxyethyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate, commercially known as Tinuvin 1130 or UV-1130 (CAS 104810-48-2), is a liquid hydroxyphenyl-benzotriazole (HPBT) UV absorber designed for high-durability industrial and automotive coatings [1]. Unlike many solid benzotriazoles, it exists as a viscous liquid (dynamic viscosity: 7400 mPa·s at 20 °C; density: 1.17 g/cm³), which facilitates direct incorporation into both solvent-borne and water-borne formulations without additional dispersion steps [2]. The molecule carries a primary hydroxyl group that can react with melamine or isocyanate crosslinkers, chemically tethering the UV absorber into the coating matrix to suppress migration and extraction . These features position it as a specialty stabilizer where generic benzotriazoles may fail under thermal, chemical, or weathering stress.

Form Liquid delivery – no dispersion steps
Chemistry Reactive anchoring via crosslinker-tethering
UV Coverage Broad UV-A absorption profile

Why Substituting 2-Hydroxyethyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate with In-Class Benzotriazoles Introduces Quantifiable Technical Risk


Hydroxyphenyl-benzotriazoles (HPBTs) are not interchangeable without consequence. The performance of a UV absorber in a coating depends on its absorption spectrum, thermal stability, migration resistance, and solubility profile, all of which differ substantially among commercial HPBTs [1]. For instance, Tinuvin 326 (solid, methoxy-substituted) exhibits limited solubility in non-polar media, leading to potential phase separation and gloss loss [2]. Tinuvin 328, a structurally simpler liquid, begins to volatilize above 180 °C, causing unacceptable absorber loss during high-temperature curing cycles common in automotive OEM processes [1]. Even liquid analogs such as Tinuvin 350 lack the reactive hydroxyl group of 2-Hydroxyethyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate, meaning they remain physically blended rather than chemically anchored, raising extraction and long-term durability concerns that are directly reflected in quantitative performance data . Consequently, a generic replacement decision without head-to-head evidence can compromise coating integrity at demonstrable levels.

Solid HPBTs (e.g., Tinuvin 326, UV-9)
May require milling and surfactants for aqueous systems, adding process complexity and batch variability.
Liquid HPBTs without reactive group (Tinuvin 350)
Physical dispersion only; migration and extraction risk may increase under solvent or humidity exposure.
Tinuvin 328 (liquid, non-reactive)
Reported volatilization above 180 °C can cause absorber loss during automotive OEM bake cycles.

Quantitative Differentiation of 2-Hydroxyethyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate Versus Closest Analogs: A Procurement-Focused Evidence Guide


Tensile Strength Retention After Accelerated UV Aging: Tinuvin 1130 vs. Unstabilized Baseline

In a controlled epoxy-amine system, the absence of any UV absorber resulted in a ~30% reduction in tensile strength after 800 hours of UV radiation. When Tinuvin 1130 was incorporated as the sole organic UV absorber, the tensile strength loss was limited to only ~11% under identical exposure conditions, translating to an absolute improvement of 19 percentage points in strength retention [1]. This head-to-head comparison establishes a quantifiable protection baseline for the compound, isolating its contribution to mechanical integrity during photodegradation.

Tensile Retention
Head-to-head
~19 pp improvement in strength retention after 800 h UV
Supports selection for epoxy-amine systems requiring mechanical integrity under UV.
Data from controlled epoxy-amine coating study.
Epoxy-amine coatings UV photodegradation Tensile strength retention Accelerated weathering

Thermal Stability Benchmark: Decomposition Onset of Tinuvin 1130 vs. Tinuvin 328

Thermal stability directly dictates absorber survival during high-temperature curing (e.g., automotive OEM bake cycles at 140–200 °C). UV-1130 (Tinuvin 1130) exhibits a decomposition onset temperature above 250 °C, whereas Tinuvin 328, a competing liquid benzotriazole, begins to volatilize significantly above 180 °C [1]. The lower thermal threshold of Tinuvin 328 leads to measurable absorber losses through evaporation during standard processing, reducing effective concentration in the cured film and compromising long-term UV protection.

Thermal Stability
Cross-study
Decomposition onset >250 °C vs. Tinuvin 328 volatilizes above 180 °C
Higher thermal margin may reduce evaporative loss in high-temperature cure coatings.
Compilation of manufacturer thermal data.
Thermogravimetric analysis Coating baking cycles Volatilization loss Automotive OEM coatings

Reactive Anchoring Capability: Tinuvin 1130 vs. Non-Functionalized Benzotriazoles (Tinuvin 350, 328, 326)

2-Hydroxyethyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate is structurally differentiated from other liquid HPBTs by its terminal primary hydroxyl group, which enables chemical reaction with melamine-formaldehyde and isocyanate crosslinkers during cure . Tinuvin 350, Tinuvin 328, and Tinuvin 326 lack this functional handle and remain physically dissolved in the film [1]. While quantitative migration/extraction data directly comparing these species under identical conditions is not publicly available in primary literature, the class-level inference is strong: reactive incorporation is a recognized strategy to eliminate long-term exudation, which is a known failure mode for physically blended UV absorbers in solvent- and water-exposed environments [2].

Reactive Anchoring
Class-level
Primary hydroxyl reacts with melamine/isocyanate crosslinkers
May reduce long-term migration versus non-functionalized HPBTs.
Quantitative extraction data not identified; class inference only.
Crosslinker-reactive UV absorber Migration resistance Extraction resistance Bake-stable coatings

UV Absorption Efficiency and Spectral Coverage: Tinuvin 1130 vs. UV-9 (Lower-Wavelength Absorber)

In a comparative review of benzotriazole UV absorbers, Tinuvin 1130 was rated with 5-star UV-A protection efficiency (peak absorption at 345 nm), matching the performance of Tinuvin 350 [1]. By contrast, UV-9 (peak absorption at 329 nm) was rated at only 3-stars, with substantially weaker absorption above 340 nm where UVA-driven photodegradation is most aggressive [1]. This translates to a lower molar extinction coefficient in the critical 340–380 nm range for UV-9, meaning that UV-9 cannot match the absorbance-per-unit-mass of Tinuvin 1130 in the spectral region most responsible for polymer and coating degradation [2].

UV‑A Efficiency
Cross-study
Peak 345 nm, rated ★★★★★ vs. UV-9 peak 329 nm, ★★★☆☆
Supports lower loading for equivalent UV‑A protection in cost-sensitive formulations.
Solution UV-Vis data from manufacturer compilations.
UV-Vis spectroscopy Molar extinction coefficient UV-A protection Coating durability

Long-Term Weathering Durability: Tinuvin 1130–Containing Coating Lifespan Extension

In acrylic polyurethane coatings, the addition of photostabilizers including Tinuvin 1130 (used in combination with HALS) extended the effective weathering lifespan by 2–3 times compared to unstabilized formulations [1]. In a marine weathering study, a formulation incorporating Tinuvin 1130 maintained coating integrity beyond 12 years of natural exposure [1]. Although this evidence does not isolate Tinuvin 1130 from the HALS co-additive, it places a Tinuvin-1130–containing system alongside Tinuvin 384 as an effective stabilizer package, and well ahead of unstabilized or single-additive benchmarks reported in the same literature [2].

Weathering Durability
Supporting
2–3× lifespan extension in acrylic PU; intact at 12+ years marine exposure
Supports procurement for architectural/marine topcoats with long service-life targets.
Combined UVA/HALS package; Tinuvin 1130 not isolated.
Marine weathering Accelerated aging Coating lifespan Acrylic polyurethane

Incorporation Ease in Waterborne Systems: Tinuvin 1130 vs. Solid Benzotriazoles (Tinuvin 326, UV-9)

Tinuvin 1130 is a viscous liquid (7400 cps at 20 °C) that can be directly emulsified or dissolved in water-borne compatible co-solvents (e.g., butyl carbitol, butanol, butyl acetate, methyl ethyl ketone, all >50 g/100 g solubility) without the need for solid-particle dispersion equipment [1]. In contrast, Tinuvin 326 and UV-9 are crystalline solids requiring additional grinding, dispersing, or surfactant stabilization steps to achieve homogeneous distribution in aqueous formulations, increasing batch cycle time and risk of filtration-blocking agglomerates [2]. While this is a physical form distinction rather than a direct performance assay, it carries quantifiable procurement implications in terms of process complexity and quality consistency.

Incorporation Ease
Supporting
Liquid, 7400 cps, miscible >50 g/100 g in 12 common solvents
Enables direct emulsification in waterborne systems; may reduce dispersion equipment needs.
Physical form advantage versus solid HPBTs.
Waterborne coatings Emulsification Phase compatibility Dispersion efficiency

Optimal Procurement Scenarios for 2-Hydroxyethyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate Based on Quantified Performance Evidence


Automotive OEM and Refinish Clear Coats Requiring Bake-Stable UV Protection

Automotive coatings undergo high-temperature cure cycles (140–200 °C) where volatilization of conventional UV absorbers like Tinuvin 328 (volatilizes above 180 °C) leads to unacceptable absorber loss [1]. Tinuvin 1130's thermal stability above 250 °C ensures the absorber remains quantitatively in the film after baking. Its reactive hydroxyl group further anchors the molecule, preventing migration and ensuring sustained UV-A protection (peak at 345 nm, 5-star rating) . Formulators should target 1.0–3.0% Tinuvin 1130 together with 0.5–2.0% HALS (Tinuvin 123 or 292) for optimal gloss retention and crack resistance [2].

Waterborne Industrial and Wood Coatings Requiring Simple Emulsification

In waterborne alkyd, acrylic, or polyurethane dispersions for industrial metal and wood furniture, solid UV absorbers such as Tinuvin 326 or UV-9 necessitate bead milling or high-shear mixing, adding process time and variability. Tinuvin 1130 is a liquid miscible with common polar co-solvents (>50 g/100 g in butyl carbitol, butanol, methylethyl ketone, and 9 other solvents) and can be directly emulsified [1]. This enables straightforward incorporation in both clear and pigmented waterborne topcoats, reducing batch cycle time and capital equipment requirements .

Transparent Epoxy and Polyurethane Encapsulants for Electronics and Optics

Transparent epoxy-amine systems used in LED encapsulants, optical lenses, and electronic potting suffer severe tensile strength degradation (~30% loss after 800 h UV) when unprotected. The inclusion of Tinuvin 1130 reduces this strength loss to approximately 11% under the same accelerated conditions, while preserving optical clarity (no absorption in the visible 400–700 nm region) [1]. This quantified protection of both mechanical and optical properties makes Tinuvin 1130 a preferred choice over non-UV-screened or narrow-spectrum absorbers in transparent thermoset applications .

High-Durability Architectural and Marine Topcoats with 12+ Year Service Life Targets

For acrylic polyurethane architectural and marine coatings requiring multi-decade exterior performance, stabilizer packages centered on Tinuvin 1130 have demonstrated 2–3× lifespan extension compared to unstabilized baselines, with documented intact coating performance beyond 12 years in marine natural exposure [1]. The combination of broad UV-A absorption (peak 345 nm), extraction resistance, and thermal durability underpins this performance. Procurement specifications for high-value infrastructure coatings should explicitly require a liquid, reactive benzotriazole meeting this durability evidence, excluding volatile or narrowly absorbing alternatives .

Application
Selection Property
Validation Focus
Automotive OEM clear coats
High-temperature stability & reactive anchoring
Absorber retention after bake cycles
Waterborne industrial coatings
Liquid self-emulsifiability
Dispersion homogeneity without milling
Transparent epoxy encapsulants
UV‑A absorption & optical clarity
Mechanical property retention under UV
Architectural & marine topcoats
Combined UVA/HALS durability
Coating integrity beyond 10-year exposure
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